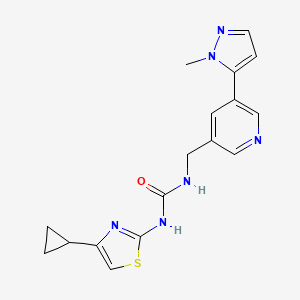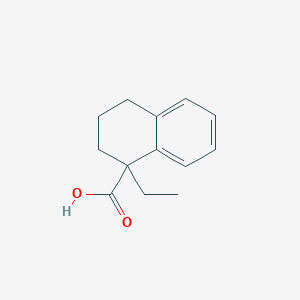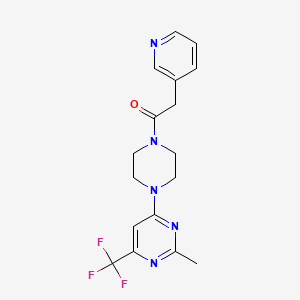
5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide is a synthetic molecule that appears to be related to a class of isoxazole derivatives. These derivatives are known for their potential pharmacological properties, including anti-inflammatory and insecticidal activities. The structure of the compound suggests that it may have been designed to optimize interactions with biological targets, possibly by incorporating a trifluoromethyl group for increased metabolic stability and a phenoxy substituent for enhanced binding affinity.
Synthesis Analysis
The synthesis of related isoxazole compounds typically involves strategies such as 1,3-dipolar cycloaddition reactions. For instance, the synthesis of 3-carboxyisoxazole was achieved by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-substituted butenamide, followed by elimination and hydrolysis steps . Another example includes the synthesis of highly functionalized isoxazoles using a domino cycloaddition and elimination process . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing one oxygen and one nitrogen atom. The presence of substituents like the trifluoromethyl group can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and oxidations. For example, 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides can be oxidized to sulfonylmethyl derivatives, and their carboxy groups can be derivatized under controlled conditions . The presence of reactive functional groups in the compound of interest suggests that it may also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are influenced by their substituents. The trifluoromethyl group is known to impart lipophilicity and metabolic stability to the molecules it is attached to . The specific properties of 5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide would depend on its precise structure and substituents, but these properties are not explicitly discussed in the provided papers.
Scientific Research Applications
Chemical Interactions and Modifications
Research on compounds with structures similar to 5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide has explored their interactions with biological molecules and potential modifications to enhance their efficacy. For example, a study investigated the alteration of DNA by related compounds, revealing rapid hydrolysis when added to an aqueous solution of calf thymus DNA, with a significant portion of the added compound being recovered in DNA as methyl groups attached to its base and phosphate constituents (Mizuno & Decker, 1976). This suggests potential applications in DNA modification or as a tool in genetic research.
Isoxazole Derivatives as Inhibitors
Isoxazole derivatives, closely related to the chemical structure , have been studied for their inhibitory effects on various biological targets. For instance, isoxazol derivatives like leflunomide and its metabolites have shown promising results as immunosuppressive agents, affecting mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis (Knecht & Löffler, 1998). This points towards the potential use of such compounds in developing new treatments for autoimmune diseases.
Cardioprotective Potential
Another study highlighted the discovery of certain isoxazole-3-carboxamides as potent malonyl-CoA decarboxylase inhibitors, demonstrating significant potential in treating ischemic heart diseases (Cheng et al., 2006). These compounds improved cardiac efficiency and function in rat heart models, suggesting that similar structures could be explored for cardioprotective applications.
Synthesis and Structural Analysis
The synthesis and structural analysis of isoxazole derivatives have been extensively studied, providing valuable insights into their potential applications in medicinal chemistry. For example, the synthesis and crystal structure determination of diflunisal carboxamides, which are structurally related to isoxazole compounds, have been confirmed, showcasing the importance of structural analysis in understanding the properties and potential applications of these compounds (Zhong et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with the calcitonin gene-related peptide (cgrp) receptor .
Mode of Action
It’s worth noting that similar compounds have been found to act as antagonists at the cgrp receptor .
Biochemical Pathways
The cgrp receptor, a potential target of this compound, plays a crucial role in the transmission of pain signals in the nervous system .
Result of Action
Cgrp receptor antagonists, which this compound may potentially be, are known to inhibit the transmission of pain signals .
properties
IUPAC Name |
5-methyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c1-11-9-14(21-24-11)15(22)20-7-2-3-8-23-13-6-4-5-12(10-13)16(17,18)19/h4-6,9-10H,7-8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPYLYMCPJHWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2527995.png)
![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2527996.png)
![5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2527998.png)
![N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide](/img/structure/B2528002.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2528004.png)


![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528008.png)
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol](/img/structure/B2528009.png)

![3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2528013.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazine-2-carboxamide](/img/structure/B2528014.png)
